molecular formula C11H6ClF4N3S B1409448 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine CAS No. 1823182-63-3

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine

Cat. No.: B1409448
CAS No.: 1823182-63-3
M. Wt: 323.7 g/mol
InChI Key: PHGQPFZPVCHAEX-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine is a complex organic compound that belongs to the class of pyrimidines and pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine . This reaction requires specific conditions, including the presence of a palladium catalyst, a suitable base, and an alcohol as the alkoxy group donor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Key factors in industrial production include the selection of efficient catalysts, reaction conditions, and purification methods to ensure the desired product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for carbonylation, strong bases like sodium hydroxide for deprotonation, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and trifluoromethyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the compound’s application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine is unique due to its combination of halogen atoms, trifluoromethyl group, and pyrimidine ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-4-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF4N3S/c1-20-10-7(13)4-18-9(19-10)8-6(12)2-5(3-17-8)11(14,15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGQPFZPVCHAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF4N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine
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2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine
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2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine
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2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine
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2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine

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